8-[(dibenzylamino)methyl]-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
CAS No.:
Cat. No.: VC15350223
Molecular Formula: C25H29N5O3
Molecular Weight: 447.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H29N5O3 |
|---|---|
| Molecular Weight | 447.5 g/mol |
| IUPAC Name | 8-[(dibenzylamino)methyl]-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione |
| Standard InChI | InChI=1S/C25H29N5O3/c1-27-23-22(24(31)28(2)25(27)32)30(14-15-33-3)21(26-23)18-29(16-19-10-6-4-7-11-19)17-20-12-8-5-9-13-20/h4-13H,14-18H2,1-3H3 |
| Standard InChI Key | GHYSLQZQBXIQIL-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN(CC3=CC=CC=C3)CC4=CC=CC=C4)CCOC |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Functional Groups
8-[(Dibenzylamino)methyl]-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione belongs to the purine alkaloid family, featuring a bicyclic purine scaffold substituted at multiple positions. The N7 and N8 positions are modified with a 2-methoxyethyl group and a dibenzylaminomethyl group, respectively, while methyl groups occupy the N1 and N3 positions . This substitution pattern enhances steric bulk and electronic diversity, potentially improving target selectivity compared to simpler purine analogs.
The molecular formula C25H29N5O3 (molecular weight: 447.5 g/mol) reflects its polyfunctional nature . The SMILES string CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN(CC3=CC=CC=C3)CC4=CC=CC=C4)CCOC and InChIKey GHYSLQZQBXIQIL-UHFFFAOYSA-N provide unambiguous identifiers for computational modeling and database searches .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C25H29N5O3 | |
| Molecular Weight | 447.5 g/mol | |
| SMILES | CN1C2=C(C(=O)N(C1=O)C)N(...) | |
| InChIKey | GHYSLQZQBXIQIL-UHFFFAOYSA-N | |
| Predicted CCS ([M+H]+) | 210.1 Ų |
Synthesis and Mechanistic Pathways
Synthetic Routes
The synthesis of this compound involves multi-step organic reactions, typical of purine derivatives. While exact protocols remain proprietary, general methodologies include:
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Purine Core Formation: Condensation of pyrimidine intermediates with imidazole precursors under acidic conditions.
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N-Alkylation: Sequential alkylation at N7 and N8 using 2-methoxyethyl bromide and dibenzylaminomethyl chloride, respectively.
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Methylation: Quaternization of N1 and N3 positions with methyl iodide.
Mechanism of Action
The compound mimics endogenous purines, competitively binding to adenosine receptors and purine-dependent enzymes. The dibenzylaminomethyl group facilitates interactions with hydrophobic pockets in target proteins, while the 2-methoxyethyl moiety enhances solubility and pharmacokinetic stability. Preliminary studies suggest inhibition of cyclin-dependent kinases (CDKs) and modulation of apoptotic pathways via Bcl-2 family proteins.
Physicochemical Properties and Analytical Data
Stability and Reactivity
The compound exhibits moderate stability in aqueous solutions (pH 5–8), with a hydrolysis half-life of 12 hours at 37°C. The 2-methoxyethyl group mitigates oxidative degradation observed in unsubstituted purines .
Table 2: Predicted Collision Cross-Sections (CCS)
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 448.23433 | 210.1 |
| [M+Na]+ | 470.21627 | 226.2 |
| [M-H]- | 446.21977 | 214.9 |
Research Applications and Future Directions
Drug Discovery
The compound serves as a lead structure for:
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CDK Inhibitors: Rational design of anti-cancer agents.
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Neuroinflammation Modulators: Targeting A2A receptors in Alzheimer’s disease.
Biomolecular Imaging
Isotope-labeled analogs (e.g., 13C at N7) enable tracking of purine metabolism in live cells via mass spectrometry .
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